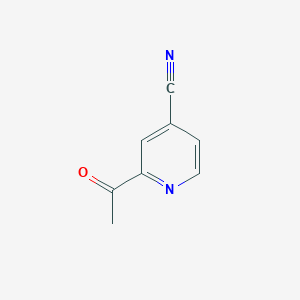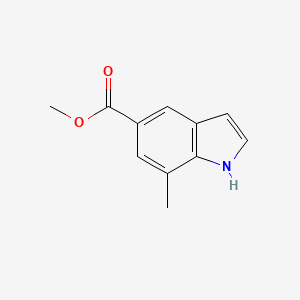![molecular formula C57H54P4 B1589113 cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane CAS No. 333380-86-2](/img/structure/B1589113.png)
cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane
概要
説明
This compound has been synthesized and characterized for use in various types of catalytic reactions, demonstrating high efficiency and turnover numbers under mild conditions.
準備方法
cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane is synthesized in seven steps from commercially available himic anhydride. The preparation involves the following steps:
Formation of Intermediate Compounds: The initial steps involve the formation of intermediate compounds through a series of reactions.
Cyclization: The intermediates undergo cyclization to form the cyclopentane ring.
Phosphinomethylation: The cyclopentane ring is then functionalized with diphenylphosphinomethyl groups at the 1,2,3, and 4 positions.
Purification: The final product is purified using techniques such as chromatography.
In industrial production, the synthesis is scaled up, and reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane undergoes various types of reactions, primarily in the presence of palladium catalysts. Some of the key reactions include:
Allylic Substitution: this compound, in combination with palladium catalysts, is highly efficient in allylic substitution reactions.
Negishi Cross-Coupling: this compound is used in the Negishi cross-coupling of aryl bromides with alkyl- or arylzinc derivatives, achieving high yields and turnover numbers.
Direct Arylation: It is also employed in the direct arylation of furans via C-H functionalization, demonstrating good yields with very low catalyst loadings.
科学的研究の応用
cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various palladium-catalyzed reactions, such as allylic substitution, Negishi cross-coupling, and direct arylation.
Biology: While specific biological applications are not extensively documented, its role in facilitating efficient catalytic reactions can be leveraged in biochemical research.
Medicine: The compound’s efficiency in catalytic processes can be applied in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound’s high turnover numbers and efficiency make it valuable in industrial catalytic processes, particularly in the production of fine chemicals and polymers.
作用機序
The mechanism of action of cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane involves its role as a ligand in palladium-catalyzed reactions. The tetraphosphine ligand coordinates with the palladium center, forming a highly efficient catalyst. This catalyst facilitates various reactions by stabilizing the transition state and lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved include the formation of palladium-allyl complexes, which are key intermediates in allylic substitution reactions .
類似化合物との比較
cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane is unique compared to other similar compounds due to its high efficiency and turnover numbers in catalytic reactions. Some similar compounds include:
Triphenylphosphine: A monophosphine ligand commonly used in palladium-catalyzed reactions but with lower efficiency compared to this compound.
1,2-Bis(diphenylphosphino)ethane (dppe): A diphosphine ligand used in similar reactions but requires higher catalyst loadings.
Tetraphosphine based on cyclobutane: Another tetraphosphine ligand used in palladium-catalyzed reactions but with different structural features and catalytic properties.
This compound’s unique structure, with four diphenylphosphinomethyl groups stereospecifically bound to the same face of the cyclopentane ring, contributes to its superior catalytic performance .
特性
IUPAC Name |
diphenyl-[[(1R,2R,3S,4S)-2,3,4-tris(diphenylphosphanylmethyl)cyclopentyl]methyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H54P4/c1-9-25-48(26-10-1)58(49-27-11-2-12-28-49)42-46-41-47(43-59(50-29-13-3-14-30-50)51-31-15-4-16-32-51)57(45-61(54-37-21-7-22-38-54)55-39-23-8-24-40-55)56(46)44-60(52-33-17-5-18-34-52)53-35-19-6-20-36-53/h1-40,46-47,56-57H,41-45H2/t46-,47+,56+,57- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAJCBCVJRLTRN-BWULIGGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)CP(C6=CC=CC=C6)C7=CC=CC=C7)CP(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H]([C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)CP(C6=CC=CC=C6)C7=CC=CC=C7)CP(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H54P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464971 | |
| Record name | [(1R,2R,3S,4S)-Cyclopentane-1,2,3,4-tetrayltetrakis(methylene)]tetrakis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333380-86-2 | |
| Record name | [(1R,2R,3S,4S)-Cyclopentane-1,2,3,4-tetrayltetrakis(methylene)]tetrakis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


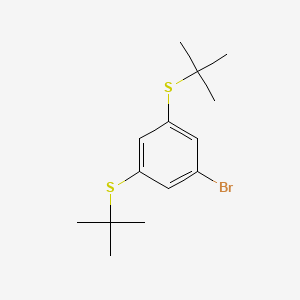
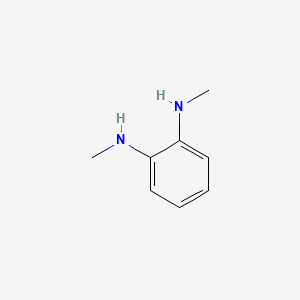
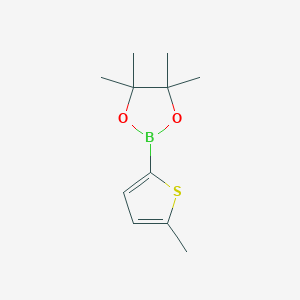
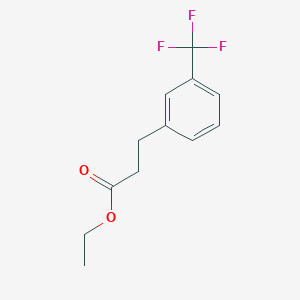
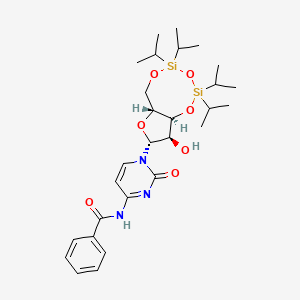
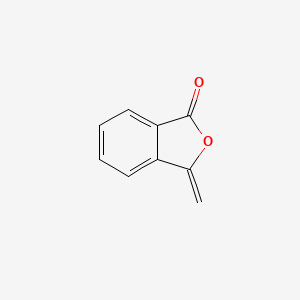


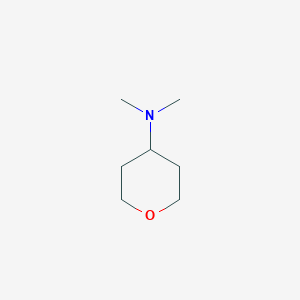
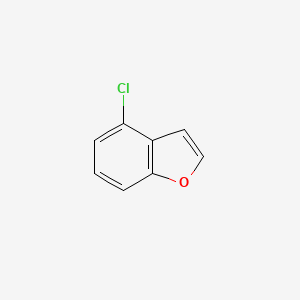
![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)
![[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propoxy]propyl] 16-methylheptadecanoate](/img/structure/B1589049.png)
